molecular formula C16H18O2 B14243366 (Naphthalen-2-yl)methyl 2,2-dimethylpropanoate CAS No. 184424-59-7

(Naphthalen-2-yl)methyl 2,2-dimethylpropanoate

Cat. No.: B14243366
CAS No.: 184424-59-7
M. Wt: 242.31 g/mol
InChI Key: WFFLFTRDRLYLHV-UHFFFAOYSA-N
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Description

(Naphthalen-2-yl)methyl 2,2-dimethylpropanoate is an organic compound with the chemical formula C₁₅H₁₆O₂ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl ester group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-2-yl)methyl 2,2-dimethylpropanoate typically involves the esterification of naphthalen-2-ylmethanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-2-yl)methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Naphthalen-2-ylmethanoic acid or naphthalen-2-yl ketone.

    Reduction: Naphthalen-2-ylmethanol.

    Substitution: Nitrated or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

Chemistry

In chemistry, (Naphthalen-2-yl)methyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful probe in biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound is used as an intermediate in the production of dyes, fragrances, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Naphthalen-2-yl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active naphthalen-2-ylmethanol, which can then interact with biological molecules. The aromatic ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-dimethylpropanoate: A simpler ester with similar reactivity but lacking the aromatic ring.

    Naphthalen-2-ylmethanol: The alcohol derivative of the compound, which can be used in similar applications.

    Naphthalen-2-yl acetate: Another ester derivative with different reactivity due to the acetate group.

Uniqueness

(Naphthalen-2-yl)methyl 2,2-dimethylpropanoate is unique due to the combination of the naphthalene ring and the 2,2-dimethylpropanoate ester group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various research and industrial applications.

Properties

CAS No.

184424-59-7

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

naphthalen-2-ylmethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C16H18O2/c1-16(2,3)15(17)18-11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10H,11H2,1-3H3

InChI Key

WFFLFTRDRLYLHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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